molecular formula C35H68O2 B14211474 Pentatriacontane-14,18-dione CAS No. 825629-40-1

Pentatriacontane-14,18-dione

Cat. No.: B14211474
CAS No.: 825629-40-1
M. Wt: 520.9 g/mol
InChI Key: FEVXZQBRVFRIAD-UHFFFAOYSA-N
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Description

Pentatriacontane-14,18-dione is an organic compound with the molecular formula C35H68O2. It is characterized by the presence of two ketone groups located at the 14th and 18th positions of the pentatriacontane chain. This compound is part of the aliphatic ketones family and is known for its long carbon chain and specific functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentatriacontane-14,18-dione typically involves the oxidation of the corresponding alcohol or the direct introduction of ketone groups into the pentatriacontane chain. Common reagents used in these synthetic routes include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure selective oxidation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentatriacontane-14,18-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products Formed

    Oxidation: Formation of pentatriacontane-14,18-dicarboxylic acid

    Reduction: Formation of pentatriacontane-14,18-diol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pentatriacontane-14,18-dione is an organic compound with the molecular formula C35H68O2C_{35}H_{68}O_2. It is characterized by two ketone groups at the 14th and 18th positions of the pentatriacontane chain and is part of the aliphatic ketones family.

Scientific Research Applications

This compound is utilized in scientific research across chemistry, biology, medicine, and industry.

  • Chemistry It serves as a model compound to study long-chain aliphatic ketones and their reactivity.
  • Biology It is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine It is explored for potential therapeutic properties and as a precursor for drug synthesis.
  • Industry It is utilized in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions.

Types of Reactions:

  • Oxidation Further oxidation can lead to the formation of carboxylic acids. Common reagents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). The major product formed is pentatriacontane-14,18-dicarboxylic acid.
  • Reduction Reduction reactions can convert the ketone groups to alcohols. Common reagents include sodium borohydride (NaBH4NaBH_4) and lithium aluminum hydride (LiAlH4LiAlH_4). The major product formed is pentatriacontane-14,18-diol.
  • Substitution The ketone groups can participate in nucleophilic substitution reactions. Common reagents include Grignard reagents (RMgX) and organolithium reagents (RLi). The major product formed includes various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of pentatriacontane-14,18-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and interact with nucleophiles, influencing biochemical pathways. The long carbon chain provides hydrophobic interactions, affecting the compound’s solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pentatriacontane: Lacks the ketone groups, making it less reactive in certain chemical reactions.

    Hexatriacontane-14,18-dione: Similar structure but with a longer carbon chain.

    Tetratriacontane-14,18-dione: Similar structure but with a shorter carbon chain.

Q & A

Q. What experimental approaches are recommended for synthesizing Pentatriacontane-14,18-dione, and how can purity be rigorously validated?

Basic Research Focus
Synthesis of long-chain diketones like this compound typically involves ketonization of precursor alcohols or controlled oxidation of alkanes. A common methodology includes catalytic oxidation using transition-metal catalysts (e.g., ruthenium or manganese oxides) under inert conditions to avoid side reactions. Post-synthesis, purification via column chromatography (using non-polar solvents) or recrystallization is critical.
Purity Validation : Gas chromatography (GC) with flame ionization detection is recommended for assessing purity, as demonstrated in safety data sheets for structurally similar alkanes (e.g., >99% purity validation for n-Pentatriacontane ). Coupling GC with mass spectrometry (GC-MS) can identify trace impurities.

Q. How should researchers address contradictions in crystallographic data during structural elucidation of this compound?

Advanced Research Focus
Discrepancies in crystallographic data (e.g., bond length variations or unit cell parameters) require iterative refinement and validation. The SHELX system (specifically SHELXL) is widely used for small-molecule refinement . To resolve contradictions:

  • Cross-validate diffraction data with multiple software suites (e.g., Olex2 alongside SHELX).
  • Perform Hirshfeld surface analysis to assess intermolecular interactions affecting packing.
  • Re-examine experimental conditions (e.g., temperature during data collection, twinning artifacts) and apply restraints to unstable parameters.
    Documentation of refinement paths and residual density maps is critical for transparency.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus
While direct toxicity data for this compound is limited, protocols for analogous alkanes apply:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols or vapors .
  • Static Control : Ground equipment to prevent electrostatic discharge, as recommended for high-molecular-weight hydrocarbons .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid release into drains .

Q. What methodologies are effective for analyzing the thermal stability of this compound under experimental conditions?

Advanced Research Focus
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are primary tools:

  • TGA : Monitor mass loss under controlled heating (e.g., 25–500°C at 10°C/min in N₂) to determine decomposition thresholds.
  • DSC : Measure phase transitions (e.g., melting points) and oxidative stability in air vs. inert atmospheres.
    For comparison, n-Pentatriacontane (C₃₅H₇₂) exhibits a melting point of 75°C and boiling point of 490°C . Adjust experimental parameters based on the diketone’s polarity.

Q. How can computational modeling complement experimental data in studying this compound’s reactivity?

Advanced Research Focus
Density functional theory (DFT) calculations can predict:

  • Electronic Structure : Charge distribution at carbonyl groups to infer nucleophilic/electrophilic sites.
  • Conformational Stability : Energy minima for different rotamers using software like Gaussian or ORCA.
  • Reaction Pathways : Simulate oxidation or reduction mechanisms to guide synthetic routes.
    Validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts, IR carbonyl stretches).

Q. What strategies mitigate spectral overlap challenges in characterizing this compound via NMR?

Advanced Research Focus
Long-chain diketones often exhibit complex splitting patterns in ¹H and ¹³C NMR. Mitigation strategies include:

  • High-Field NMR : Use ≥500 MHz instruments to enhance resolution.
  • 2D Techniques : Employ HSQC, HMBC, or COSY to resolve overlapping signals.
  • Deuteration : Replace labile protons with deuterium in specific regions to simplify spectra.
    Cross-reference with X-ray crystallography data (if available) to confirm assignments .

Q. How should researchers design experiments to study the environmental persistence of this compound?

Advanced Research Focus
Assess biodegradation and bioaccumulation potential using:

  • OECD 301 Tests : Aerobic biodegradation in aqueous media with activated sludge.
  • Partition Coefficients : Measure log Kow (octanol-water) to estimate bioaccumulation.
  • Soil Mobility Studies : Analyze adsorption/desorption in soil columns.
    Note that structurally similar alkanes show low aqueous solubility and potential for bioaccumulation .

Properties

CAS No.

825629-40-1

Molecular Formula

C35H68O2

Molecular Weight

520.9 g/mol

IUPAC Name

pentatriacontane-14,18-dione

InChI

InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-31-35(37)33-29-32-34(36)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

FEVXZQBRVFRIAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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